1-Methylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H8O. It is a cyclopropane derivative, characterized by a three-membered ring structure with a methyl group and an aldehyde functional group attached to the ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-methylcyclopropanecarboxylic acid, has been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (ffa2) and free fatty acid receptor 3 (ffa3) .
Mode of Action
It’s structurally similar compound, 1-methylcyclopropene (1-mcp), is known to inhibit ethylene perception by binding to ethylene receptors to form an ethylene-receptor complex .
Biochemical Pathways
1-mcp, a structurally similar compound, is known to affect the ethylene biosynthesis pathway .
Result of Action
1-mcp, a structurally similar compound, is known to result in delayed fruit ripening .
Action Environment
For 1-mcp, the effect was optimal at 1 μl/l, with a treatment time of 12–24 h, when the storage temperature was 0 °c for temperate fruits or 20 °c for tropical fruits, and when the shelf temperature was 20 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with aldehyde precursors under specific conditions. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to form cyclopropane rings from alkenes . Another method involves the use of carbenes or carbenoids to generate cyclopropane structures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 1-Methylcyclopropane-1-carboxylic acid
Reduction: 1-Methylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
1-Methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and cyclopropane derivatives.
Biology: The compound is used in studies involving the reactivity and stability of cyclopropane rings in biological systems.
Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science
Comparison with Similar Compounds
Cyclopropane: A simple three-membered ring hydrocarbon.
Cyclopropanecarboxaldehyde: Similar structure but without the methyl group.
1-Methylcyclopropene: A related compound used as an ethylene inhibitor in agriculture.
Uniqueness: 1-Methylcyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde functional group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-methylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5(4-6)2-3-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZSEYEQKWUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4515-89-3 |
Source
|
Record name | 1-methylcyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.